Isobutylbenzene

Vue d'ensemble

Description

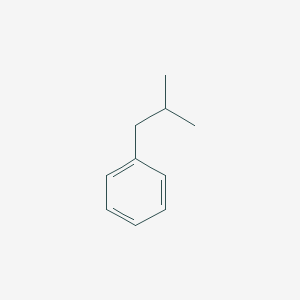

Isobutylbenzene (CAS No. 538-93-2), also known as 2-methyl-1-phenylpropane, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . It is structurally characterized by a benzene ring substituted with an isobutyl group (a branched four-carbon alkyl chain). Industrially, this compound serves as a precursor in petrochemical synthesis, pharmaceutical intermediates, and agricultural applications . It is also identified as a degradation intermediate of ibuprofen, undergoing hydroxylation and decarboxylation pathways to form simpler aromatic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon. This method is efficient and widely used in large-scale production .

Types of Reactions:

Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.

Sulfonation: Concentrated sulfuric acid can be used to introduce a sulfonic acid group (-SO3H) onto the benzene ring.

Friedel-Crafts Acylation and Alkylation: this compound can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Halogenation: Halogen (e.g., chlorine or bromine) and a catalyst such as iron(III) chloride.

Nitration: Nitric acid and sulfuric acid.

Sulfonation: Concentrated sulfuric acid.

Friedel-Crafts Reactions: Acyl or alkyl halides and aluminum chloride.

Major Products:

Halogenation: Halogenated this compound derivatives.

Nitration: Nitrothis compound derivatives.

Sulfonation: Sulfonated this compound derivatives.

Friedel-Crafts Reactions: Acylated or alkylated this compound derivatives.

Applications De Recherche Scientifique

Key Applications

-

Pharmaceutical Industry

- Ibuprofen Production : Isobutylbenzene is a crucial intermediate in the synthesis of ibuprofen, a widely used analgesic and anti-inflammatory drug. The acylation of this compound with hydrogen fluoride leads to the formation of 4-isobutylacetophenone, which is then converted to ibuprofen . The market for ibuprofen is growing at a CAGR of 4.8% from 2022 to 2027 due to its effectiveness in treating various inflammatory conditions .

- Perfume Industry

- Specialty Solvent

- Research Applications

Market Insights

The global market for this compound is driven by its applications in pharmaceuticals and fragrances. With increasing demand for ibuprofen and specialty perfumes, the market is expected to grow significantly over the next few years.

| Application | Market Share (%) | Growth Rate (CAGR) |

|---|---|---|

| Ibuprofen Production | Largest | 4.8% (2022-2027) |

| Perfume Industry | Significant | Stable |

Case Studies

-

Ibuprofen Synthesis :

A study highlighted the efficiency of using IBB as an intermediate for ibuprofen production, focusing on optimizing reaction conditions to enhance yield and purity levels necessary for pharmaceutical applications. -

Perfume Formulation :

Case studies from leading fragrance companies demonstrate how the incorporation of IBB enhances scent profiles, showcasing its role in developing new fragrance lines that cater to consumer preferences.

Mécanisme D'action

The mechanism of action of isobutylbenzene primarily involves its role as an intermediate in the synthesis of other compounds. For example, in the synthesis of ibuprofen, this compound undergoes a series of reactions, including Friedel-Crafts acylation, reduction, and Grignard reaction, to form the final product . The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.

Comparaison Avec Des Composés Similaires

Structural Isomers and Homologs

Isobutylbenzene belongs to the alkylbenzene family, which includes compounds like n-butylbenzene , ethylbenzene , and xylene isomers . Key structural and functional differences are highlighted below:

Table 1: Structural and Physical Properties

Key Differences:

- Branching vs. Linear Chains : this compound’s branched structure reduces its melting point and increases steric hindrance compared to linear-chain homologs like n-butylbenzene.

- Flammability : this compound is less volatile than ethylbenzene (higher flash point), making it safer in handling .

Reactivity in Hydroxylation and Degradation

This compound exhibits distinct reactivity due to its branched alkyl group:

Hydroxylation Selectivity ():

- Ring Hydroxylation : Only 6% of this compound undergoes aromatic ring hydroxylation, compared to higher rates in ethylbenzene and xylene.

- Side-Chain Oxidation : The isobutyl group directs oxidation toward benzylic C–H bonds, forming intermediates like 1-(4-ethylphenyl)-2-methylpropan-1-ol during ibuprofen degradation .

Degradation Pathways:

This compound is mineralized via:

Hydroxylation : Formation of hydroxy derivatives.

Decarboxylation/Demethylation: Breakdown into smaller aromatics (e.g., hydroquinone).

Ring-Opening : Final conversion to CO₂ and H₂O .

Activité Biologique

Isobutylbenzene, also known as 2-methylpropylbenzene, is an aromatic hydrocarbon with the molecular formula . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly ibuprofen, and in the fragrance industry due to its sweet, fruity odor. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological applications, toxicity, and relevant case studies.

This compound is characterized by the following properties:

- CAS Number : 538-93-2

- Appearance : Colorless liquid

- Melting Point : -51 °C

- Solubility : Soluble in organic solvents like ether and alcohol but insoluble in water.

The compound is synthesized through various methods, including the alkylation of toluene with propylene, which can yield high-purity this compound suitable for pharmaceutical applications . Its primary use is as an intermediate in the production of ibuprofen, an anti-inflammatory analgesic widely used for pain relief .

Pharmacological Applications

-

Ibuprofen Synthesis : this compound is a key precursor in the synthesis of ibuprofen via acylation reactions. The process typically involves:

- Friedel-Crafts Acylation : this compound undergoes acylation with acetic anhydride or acetyl chloride to form 4-isobutylacetophenone, which is subsequently converted to ibuprofen .

- Mechanism : The reaction mechanism involves electrophilic aromatic substitution where the aromatic ring of this compound reacts with the acylating agent.

- Other Pharmaceutical Intermediates : Besides ibuprofen, this compound serves as a precursor for other pharmaceutical compounds such as ortho-butylaniline and para-butylaniline, which are important in dye and drug synthesis .

Toxicity and Safety

This compound has been classified as a respiratory irritant. Safety data indicate that exposure can lead to irritation of the eyes and respiratory tract. Additionally, it has been noted that handling precautions should be taken due to its flammable nature .

A study examining various alkylbenzenes found that this compound did not exhibit ototoxicity, indicating a relatively low risk for auditory toxicity compared to other compounds in its class .

Case Study 1: Synthesis Efficiency

Research on the efficiency of synthesizing ibuprofen from this compound revealed that optimizing reaction conditions (temperature and catalyst choice) significantly impacts yield and purity. For instance, using palladium/alumina catalysts at elevated temperatures resulted in over 93% conversion to this compound during synthesis processes .

Case Study 2: Environmental Impact

Studies have also focused on the environmental implications of using this compound in industrial applications. Its production process has been evaluated for sustainability, emphasizing the need for reducing impurities during synthesis to minimize environmental contamination .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ |

| CAS Number | 538-93-2 |

| Melting Point | -51 °C |

| Solubility | Soluble in organic solvents |

| Application | Description |

|---|---|

| Ibuprofen Production | Intermediate for analgesics |

| Fragrance Industry | Used for sweet odor profiles |

| Synthesis of Anilines | Precursor for dyes |

Q & A

Basic Research Questions

Q. What key physicochemical properties of isobutylbenzene are critical for experimental design?

this compound’s boiling point (167–169°C), density (0.853 g/mL), and solubility in organic solvents (e.g., ethanol, ether) dictate its storage conditions (sealed, away from ignition sources) and reaction setups (e.g., reflux temperature control). Its stability under acidic/basic conditions must also be verified before designing synthetic pathways .

Q. How should researchers characterize this compound purity in synthetic chemistry studies?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography (GC) with flame ionization detection for quantitative purity analysis, and comparison with literature spectral databases. For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis are essential .

Q. What safety protocols are essential when handling this compound in laboratories?

Prioritize local exhaust ventilation, wear nitrile gloves and safety goggles, and avoid skin contact due to its irritant properties. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in flammable-liquid cabinets at temperatures below 30°C .

Q. How to design a literature review strategy for this compound’s applications in organic synthesis?

Use keywords like “this compound derivatives,” “alkylation mechanisms,” and “Friedel-Crafts reactions” in databases (SciFinder, PubMed). Categorize sources by synthetic methods, catalytic systems, and spectroscopic data. Exclude non-peer-reviewed preprints to ensure reliability .

Q. What statistical methods are recommended for analyzing this compound reaction yields?

Apply ANOVA to compare yields across experimental conditions (e.g., catalyst loading, temperature). Use standard deviation and confidence intervals (95%) to assess reproducibility. Report outliers and justify their exclusion based on Grubbs’ test or Q-test .

Advanced Research Questions

Q. How to address discrepancies between experimental and computational data on this compound’s reactivity?

Re-evaluate computational parameters (e.g., DFT functional, basis sets) and validate models with experimental kinetic data (e.g., Arrhenius plots). Cross-check solvent effects and steric hindrance assumptions using molecular dynamics simulations .

Q. What methodological frameworks optimize studies on this compound’s environmental degradation pathways?

Apply the PICO framework to define:

- Population : this compound in aquatic systems.

- Intervention : Photocatalytic degradation using TiO₂.

- Comparison : Natural vs. accelerated degradation rates.

- Outcome : Identification of intermediate metabolites via LC-MS. Ensure feasibility using the FINER criteria (e.g., access to HPLC-MS instrumentation) .

Q. How to resolve contradictions in reported toxicity profiles of this compound?

Conduct meta-analyses of LD₅₀ values from rodent studies, adjusting for exposure duration and metabolic differences. Validate conflicting results using in vitro assays (e.g., hepatocyte viability tests) under standardized OECD guidelines .

Q. What techniques detect this compound degradation products in environmental samples?

Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile organic compounds. For polar metabolites, use ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection. Include negative controls to rule out artifacts .

Q. How to optimize stereoselective synthesis of this compound derivatives?

Design experiments using chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess via chiral HPLC. Adjust reaction temperature and solvent polarity to favor kinetic vs. thermodynamic control, and validate outcomes with X-ray crystallography .

Q. Data Contradiction and Synthesis

Q. How to analyze conflicting data on this compound’s role in free-radical polymerization?

Compare initiator systems (e.g., AIBN vs. benzoyl peroxide) across studies. Use electron paramagnetic resonance (EPR) to detect radical intermediates and confirm mechanisms. Replicate experiments under inert atmospheres to exclude oxygen interference .

Q. What strategies validate this compound’s thermodynamic properties in computational studies?

Calibrate force fields using experimental vapor pressure data. Perform Gibbs free energy calculations with multiple solvation models (e.g., COSMO-RS) and compare with thermogravimetric analysis (TGA) results .

Q. Methodological Frameworks

Q. How to structure a research plan for this compound-based catalysis studies?

Follow the IRAC framework:

- Introduction : Literature gaps in alkylation efficiency.

- Rationale : Need for eco-friendly catalysts.

- Approach : Screen ionic liquids using design of experiments (DoE).

- Conclusion : Correlate catalyst acidity with yield .

Q. What criteria ensure ethical rigor in this compound toxicology studies?

Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal testing. Obtain institutional review board (IRB) approval for human cell line use and disclose conflicts of interest in publications .

Propriétés

IUPAC Name |

2-methylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027181 | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28729-54-6, 538-93-2 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.